molecular formula C12H16O3 B14322776 5-Formyl-2,4,4-trimethylcyclohexa-2,5-dien-1-yl acetate CAS No. 106199-88-6

5-Formyl-2,4,4-trimethylcyclohexa-2,5-dien-1-yl acetate

Cat. No.: B14322776
CAS No.: 106199-88-6
M. Wt: 208.25 g/mol
InChI Key: MSKMVNMTJKANGB-UHFFFAOYSA-N
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Description

5-Formyl-2,4,4-trimethylcyclohexa-2,5-dien-1-yl acetate is a cyclohexadienyl derivative characterized by a formyl group at the 5-position and an acetate ester at the 1-position of the ring. Its molecular formula is C₁₄H₁₈O₃, with an exact mass of 306.1558136, as identified in metabolomic studies . This compound is structurally notable for its conjugated diene system, which may contribute to unique electronic and reactivity properties.

Properties

CAS No.

106199-88-6

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

(5-formyl-2,4,4-trimethylcyclohexa-2,5-dien-1-yl) acetate

InChI

InChI=1S/C12H16O3/c1-8-6-12(3,4)10(7-13)5-11(8)15-9(2)14/h5-7,11H,1-4H3

InChI Key

MSKMVNMTJKANGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C(=CC1OC(=O)C)C=O)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-2,4,4-trimethylcyclohexa-2,5-dien-1-yl acetate typically involves the reaction of 2,4,4-trimethylcyclohexa-2,5-dien-1-ol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Formyl-2,4,4-trimethylcyclohexa-2,5-dien-1-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Formyl-2,4,4-trimethylcyclohexa-2,5-dien-1-yl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Formyl-2,4,4-trimethylcyclohexa-2,5-dien-1-yl acetate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the acetate ester can undergo hydrolysis to release the active form of the compound. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Key Observations :

  • Functional Group Influence: The formyl group in both cyclohexadienyl derivatives confers electrophilic reactivity, enabling participation in condensation or nucleophilic addition reactions. In contrast, the hydroxyl and ketone groups in the azuleno-furan metabolite favor hydrogen bonding and redox activity .
  • Mass Spectrometry Challenges : These compounds highlight the limitations of relying solely on exact mass for identification, as structural isomers require advanced techniques (e.g., NMR or tandem MS) for differentiation .

Comparison with 5-Formyl-2′-Deoxycytidine

) shares the critical formyl group. Key contrasts include:

  • Biological Role : The formyl group in 5-formyl-2′-deoxycytidine disrupts base pairing in DNA, altering polymerase activity and replication fidelity. In contrast, the formyl group in the cyclohexadienyl acetate may serve as a site for covalent modification in small-molecule interactions .
  • Chemical Stability : The aromatic cytidine base in the nucleoside stabilizes the formyl group against hydrolysis, whereas the cyclohexadienyl system may render the formyl group more reactive under aqueous conditions.

Research Findings and Implications

  • Metabolomic Significance : The exact mass 306.1558136 links these compounds to high-resolution mass spectrometry workflows, where they may serve as biomarkers or intermediates in lipid or secondary metabolite pathways .
  • Structural Insights : Computational methods (e.g., quantum mechanical continuum solvation models ) could elucidate solvent interactions, guiding the design of analogs with enhanced bioavailability.

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